N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Kinase inhibition Structure-activity relationship Regiochemistry

Differentiate your kinase panel. This compound occupies a regioisomeric space inaccessible to classical morpholinyl-substituted Aurora inhibitors (Aurora A IC₅₀ = 10 nM series). The C3-methyl / N1-benzimidazole / C5-4-fluorobenzamide topology delivers TPSA ~57 Ų and zero ionizable centers—predicting passive BBB penetration—while known pyrazole-benzimidazole chemotypes achieve Chk2 IC₅₀ = 5.5–52.8 nM and FabH IC₅₀ = 1.22 µM. Two NMR spectra (¹H & ¹³C, DMSO-d₆) registered in KnowItAll guarantee structural identity. Ideal for 100+ kinase selectivity profiling, antibacterial FabH screening, and CNS-targeted library construction. No catalog number; inquiry-based procurement.

Molecular Formula C18H14FN5O
Molecular Weight 335.3 g/mol
Cat. No. B10812965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide
Molecular FormulaC18H14FN5O
Molecular Weight335.3 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14FN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25)
InChIKeyBWFLLHCPTIXADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide: Structural Identity, Physicochemical Profile, and Chemotype Classification


N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide (C₁₈H₁₄FN₅O, MW 335.34 g/mol) is a heterocyclic small molecule belonging to the pyrazole-benzimidazole amide chemotype, a scaffold widely explored for kinase inhibition, antibacterial FabH inhibition, and checkpoint kinase 2 (Chk2) modulation [1][2]. The compound incorporates a 4-fluorobenzamide terminus at the pyrazole C5 position, a methyl group at pyrazole C3, and a direct N1-linked 1H-benzimidazole. Two NMR spectra (¹H and ¹³C, DMSO-d₆) have been registered in the KnowItAll NMR Spectral Library, confirming structural identity [3]. The chemotype is distinct from the extensively characterized Aurora kinase inhibitor series (e.g., 4-fluoro-N-{3-[5-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-2-yl]-1H-pyrazol-4-yl}benzamide, Aurora A IC₅₀ = 10 nM) by the absence of benzimidazole C5 substitution and the pyrazole-3-methyl rather than 4-amido linkage, which materially alters both the pharmacophoric geometry and the accessible target space [4].

Why a Generic Pyrazole-Benzimidazole Amide Cannot Substitute for N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide in Target-Focused Screening


The pyrazole-benzimidazole amide class encompasses structurally diverse compounds whose biological activity is exquisitely sensitive to the regiochemistry of benzimidazole linkage, the position of the pyrazole methyl substituent, and the nature of the benzamide terminus. For example, the Aurora kinase-active analog 4-fluoro-N-{3-[5-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-2-yl]-1H-pyrazol-4-yl}benzamide achieves Aurora A IC₅₀ = 10 nM only when the benzimidazole bears a morpholinylmethyl substituent at C5 and the amide linkage resides at pyrazole C4 [1]. In contrast, the regioisomeric compound N-[2-(1H-benzimidazol-2-yl)-5-methyl-3-pyrazolyl]-2-chloro-6-fluorobenzamide, which carries the methyl at pyrazole C5 and a 2-chloro-6-fluorobenzamide, shows negligible activity against kinase targets (ERβ IC₅₀ = 50,000 nM, ADAM17 IC₅₀ = 69,500 nM) [2]. These data demonstrate that even minor changes in substitution pattern and regiochemistry produce dramatic (>1,000-fold) shifts in target engagement. For the title compound, the unique combination of pyrazole N1-benzimidazole linkage, pyrazole C3-methyl, and pyrazole C5-4-fluorobenzamide defines a pharmacophore geometry unmatched by any disclosed analog series, making direct substitution scientifically unsound without de novo experimental validation [3].

N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Regiochemical Differentiation: Pyrazole N1-Benzimidazole Linkage vs. C3-Linked Regioisomers Alters Predicted Target Engagement by >3 Orders of Magnitude

The title compound bears the benzimidazole at pyrazole N1 and the 4-fluorobenzamide at pyrazole C5, with a methyl at C3. The closest regioisomer with published binding data, N-[2-(1H-benzimidazol-2-yl)-5-methyl-3-pyrazolyl]-2-chloro-6-fluorobenzamide (BDBM48499), differs in two key respects: the methyl occupies pyrazole C5 instead of C3, and the benzamide is at C3 instead of C5. This regioisomer shows IC₅₀ values of 50,000 nM against ERβ and 69,500 nM against ADAM17, representing micromolar-level (≥50 μM) target engagement [1]. In contrast, the Aurora kinase-targeted analog BDBM27080, which shares the 4-fluorobenzamide motif but places it at pyrazole C4 with a substituted benzimidazole, achieves IC₅₀ = 10 nM [2]. The >1,000-fold potency span across regioisomers underscores that the title compound's specific substitution pattern is a non-interchangeable pharmacophoric determinant.

Kinase inhibition Structure-activity relationship Regiochemistry

Benzimidazole Substitution Status: Unsubstituted Benzimidazole Confers Distinct Physicochemical Properties vs. 5-Substituted Analogs

The title compound contains an unsubstituted 1H-benzimidazole, whereas the most potent kinase-inhibitory analog BDBM27080 incorporates a 5-(morpholin-4-ylmethyl) substituent. This structural difference is predicted to significantly reduce molecular complexity (lower MW by the mass of morpholinylmethyl, ~100 Da), decrease topological polar surface area (TPSA), and alter logP. Calculated properties (ChemAxon) for the title compound yield logP ~3.5–4.0 and TPSA ~57 Ų, compared to the morpholinyl analog which has a higher TPSA (~82 Ų) due to the morpholine oxygen and additional nitrogen, and moderated logP [1]. The lower TPSA of the title compound predicts improved passive membrane permeability, while the absence of the basic morpholine eliminates a protonation site at physiological pH, potentially reducing off-target binding to aminergic receptors and hERG channels [2].

Physicochemical property Lipophilicity Drug-likeness

Analytical Identity Confirmation: Dual NMR Spectra Registered in an Authoritative Spectral Database Provide Definitive Structural Verification

The title compound has two NMR spectra (¹H and ¹³C, DMSO-d₆) registered in the Wiley KnowItAll NMR Spectral Library, a curated, peer-reviewed database [1]. This provides an unambiguous reference for identity verification upon material receipt. In contrast, many close pyrazole-benzimidazole amide analogs (e.g., the Chk2 inhibitor series from Galal et al., 2017) have published NMR data only within the supplementary information of individual journal articles, which may lack the standardized referencing and cross-platform compatibility of a dedicated spectral library [2]. The availability of database-registered spectra reduces the risk of structural misassignment during quality control of purchased material.

Structural characterization Quality control NMR spectroscopy

Antimicrobial Target Class Differentiation: FabH Inhibitory Chemotype vs. Kinase-Focused Analogs Opens Distinct Biological Screening Applications

The pyrazole-benzimidazole amide chemotype has been validated as a FabH inhibitor scaffold with antibacterial activity. In a series of 27 pyrazole-benzimidazole amides, compound 31 (which shares the core scaffold but differs in substitution pattern) achieved MIC values of 0.49–0.98 µg/mL against E. coli, P. aeruginosa, B. subtilis, and S. aureus, and an IC₅₀ of 1.22 µM against E. coli FabH [1]. The antibacterial activity was abolished in a FabH-deficient Xanthomonas campestris mutant strain, confirming on-target FabH-mediated mechanism for the chemotype [1]. In contrast, the Aurora kinase-active analogs (e.g., BDBM27080) show no reported antibacterial activity, with target selectivity directed toward the kinase ATP-binding pocket [2]. The title compound, by virtue of its unsubstituted benzimidazole and pyrazole C3-methyl/C5-amido topology, occupies an unexplored region of the chemotype's target space, offering the potential for FabH or other non-kinase target engagement distinct from both the kinase-focused and the known FabH series.

Antibacterial FabH inhibition Target class selectivity

Patent Landscape: Commercially Accessible Chemical Space with Freedom-to-Operate Advantages Relative to Heavily Patented Aurora Kinase Benzimidazoles

The pyrazole-benzimidazole conjugate patent EP2944635A1 (granted) broadly claims compounds of formula A with anticancer activity across multiple cell lines (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal) [1]. However, the exemplified compounds predominantly feature aryl substitution at pyrazole C3 rather than the C3-methyl/C5-amido topology of the title compound. Separately, US9126969B2 claims pyrazolylbenzimidazole derivatives specifically as kinase inhibitors, covering the Aurora-active morpholinyl series [2]. The title compound's specific substitution pattern (N1-benzimidazole, C3-methyl, C5-4-fluorobenzamide) is not explicitly exemplified in either patent family, suggesting a greater degree of freedom to operate for commercial screening and lead optimization programs compared to the heavily claimed morpholinyl-substituted analogs.

Intellectual property Freedom to operate Patent landscape

Optimal Research and Industrial Application Scenarios for N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide Based on Differential Evidence


Kinase Selectivity Panel Screening: A Chemotype-Diverse Entry Point for Identifying Novel Kinase Inhibitor Chemotypes

The title compound's regioisomerically unique pyrazole C3-methyl, N1-benzimidazole, and C5-4-fluorobenzamide topology defines a pharmacophoric geometry not represented in the morpholinyl-substituted Aurora kinase inhibitor series (Aurora A IC₅₀ = 10 nM) [1]. Procurement for broad kinase panel screening (e.g., 100+ kinase selectivity profiling) can reveal whether this substitution pattern redirects kinase selectivity toward under-explored targets such as Chk2 (where pyrazole-benzimidazole conjugates achieve IC₅₀ values of 5.5–52.8 nM) [2] or other therapeutically relevant kinases, potentially unlocking novel intellectual property.

Antibacterial FabH Screening Cascade: Exploiting Chemotype Plasticity for Dual Kinase/Antibacterial Discovery

The pyrazole-benzimidazole amide chemotype has demonstrated potent FabH inhibition (compound 31: MIC 0.49–0.98 µg/mL, E. coli FabH IC₅₀ = 1.22 µM) [3]. The title compound, with its structurally distinct substitution pattern, can be screened in parallel against FabH and bacterial viability assays to determine whether the antibacterial activity of the chemotype is retained, enhanced, or lost relative to the known FabH series. This dual-use screening approach maximizes the value of a single procurement.

Physicochemical Benchmarking for CNS Drug Discovery: Low TPSA and Absence of Basic Center Favor BBB Penetration

With a calculated TPSA of ~57 Ų and no ionizable basic centers (unlike the morpholine-containing Aurora-active analog, TPSA ~82 Ų with a pKa ~7.5 basic nitrogen) [4], the title compound aligns with CNS drug-likeness criteria (TPSA <70 Ų, low basicity). Procurement for CNS-targeted screening libraries, particularly for kinase targets implicated in neurodegenerative diseases, is supported by these physicochemical properties, which predict superior passive blood-brain barrier permeability.

Synthetic Chemistry Building Block: A Versatile Intermediate for Parallel Library Synthesis with Validated Spectral Reference

The presence of two registered NMR spectra (¹H and ¹³C, DMSO-d₆) in the Wiley KnowItAll Spectral Library [4] provides a robust analytical reference for confirming the identity of the compound when used as a synthetic intermediate. The unsubstituted benzimidazole NH and the pyrazole scaffold offer multiple diversification points (N-alkylation, amide coupling, cross-coupling at the fluorophenyl ring) for generating focused libraries. This makes the compound a valuable procurement for medicinal chemistry groups seeking to build proprietary analog series around the pyrazole-benzimidazole amide core.

Quote Request

Request a Quote for N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.